molecular formula C8H16N2O2 B1386133 N-ethyl-4-hydroxypiperidine-1-carboxamide CAS No. 1156104-90-3

N-ethyl-4-hydroxypiperidine-1-carboxamide

Cat. No. B1386133
CAS RN: 1156104-90-3
M. Wt: 172.22 g/mol
InChI Key: KHDCRLYJCGWTEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-ethyl-4-hydroxypiperidine-1-carboxamide” is a chemical compound with the CAS Number: 1156104-90-3 . It has a molecular weight of 172.23 and its IUPAC name is N-ethyl-4-hydroxy-1-piperidinecarboxamide . It is a solid substance and is used in scientific research.


Molecular Structure Analysis

The InChI code for “N-ethyl-4-hydroxypiperidine-1-carboxamide” is 1S/C8H16N2O2/c1-2-9-8(12)10-5-3-7(11)4-6-10/h7,11H,2-6H2,1H3, (H,9,12) . The linear formula is C8H16N2O2 .


Physical And Chemical Properties Analysis

“N-ethyl-4-hydroxypiperidine-1-carboxamide” is a solid substance . It has a molecular weight of 172.23 . The InChI code is 1S/C8H16N2O2/c1-2-9-8(12)10-5-3-7(11)4-6-10/h7,11H,2-6H2,1H3, (H,9,12) and the linear formula is C8H16N2O2 .

Scientific Research Applications

Drug Synthesis and Development

N-ethyl-4-hydroxypiperidine-1-carboxamide: is a compound that plays a significant role in the pharmaceutical industry. Its structure is pivotal in the synthesis of various drugs. The piperidine moiety, in particular, is a common element in more than twenty classes of pharmaceuticals . This compound’s versatility allows for the creation of novel pharmacological agents, especially in the realm of central nervous system disorders and pain management.

Biological Activity Profiling

The biological activity of compounds containing the piperidine ring is of great interest. N-ethyl-4-hydroxypiperidine-1-carboxamide can be used in the biological evaluation of potential drugs. Its properties can help in understanding the pharmacokinetics and pharmacodynamics of new therapeutic agents .

Chemical Synthesis Research

In organic chemistry, N-ethyl-4-hydroxypiperidine-1-carboxamide serves as a substrate for various chemical reactions. It is used to study multicomponent reactions, cyclization, and amination processes. Researchers can explore new synthetic pathways and improve existing methods for constructing piperidine derivatives .

Safety and Hazards

The safety information for “N-ethyl-4-hydroxypiperidine-1-carboxamide” includes several hazard codes: H302, H312, H315, H319, H332, H335 . Precautionary statements include P260, P262, P270, P280, P302 + P352, P304 + P340, P305 + P351 + P338, P402 + P404 .

properties

IUPAC Name

N-ethyl-4-hydroxypiperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-2-9-8(12)10-5-3-7(11)4-6-10/h7,11H,2-6H2,1H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHDCRLYJCGWTEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-4-hydroxypiperidine-1-carboxamide
Reactant of Route 2
Reactant of Route 2
N-ethyl-4-hydroxypiperidine-1-carboxamide
Reactant of Route 3
Reactant of Route 3
N-ethyl-4-hydroxypiperidine-1-carboxamide
Reactant of Route 4
Reactant of Route 4
N-ethyl-4-hydroxypiperidine-1-carboxamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-ethyl-4-hydroxypiperidine-1-carboxamide
Reactant of Route 6
Reactant of Route 6
N-ethyl-4-hydroxypiperidine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.